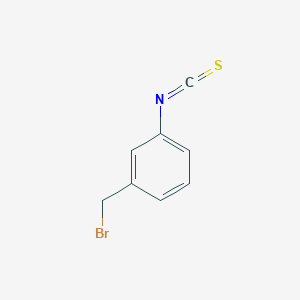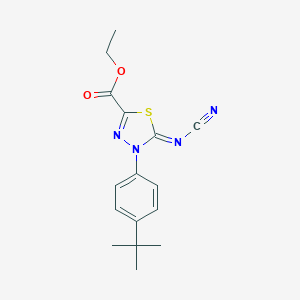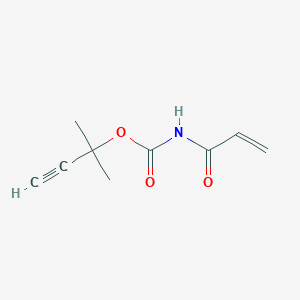
2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate, also known as MBYC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBYC is a carbamate derivative that is synthesized through a multi-step process.
Mechanism Of Action
The mechanism of action of 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter signaling.
Biochemical And Physiological Effects
2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate in lab experiments is its versatility as a building block for the synthesis of various compounds. 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate is also relatively easy to synthesize and purify, making it a useful tool for organic synthesis. However, one of the limitations of using 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate in lab experiments is its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the study of 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate. One area of research is the development of 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate-based compounds with improved anticancer, antiviral, and antifungal activities. Another area of research is the development of 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate-based materials with novel properties and applications. Additionally, the study of the mechanism of action of 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate and its effects on various cellular processes is an important area of research that could lead to the development of new therapies for various diseases.
Synthesis Methods
2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate is synthesized through a multi-step process that involves the reaction of 2-methylbut-3-yn-2-ol with propionyl chloride to form 2-methylbut-3-yn-2-yl propionate. This intermediate is then reacted with phosgene and ammonia to form 2-methylbut-3-yn-2-yl N-propionylcarbamate, which is subsequently reacted with ethyl chloroformate to yield 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate.
Scientific Research Applications
2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been shown to exhibit anticancer, antiviral, and antifungal activities. In organic synthesis, 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been used as a key intermediate in the synthesis of various compounds. In materials science, 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been used as a building block for the synthesis of functional materials.
properties
CAS RN |
141895-75-2 |
|---|---|
Product Name |
2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate |
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-methylbut-3-yn-2-yl N-prop-2-enoylcarbamate |
InChI |
InChI=1S/C9H11NO3/c1-5-7(11)10-8(12)13-9(3,4)6-2/h2,5H,1H2,3-4H3,(H,10,11,12) |
InChI Key |
YGWKYRQUJSUBOE-UHFFFAOYSA-N |
SMILES |
CC(C)(C#C)OC(=O)NC(=O)C=C |
Canonical SMILES |
CC(C)(C#C)OC(=O)NC(=O)C=C |
synonyms |
Carbamic acid, (1-oxo-2-propenyl)-, 1,1-dimethyl-2-propynyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



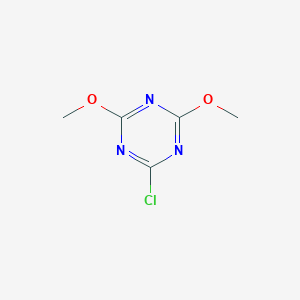
![D-[5,6-13C2]Glucose](/img/structure/B118891.png)
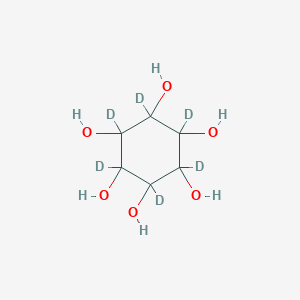
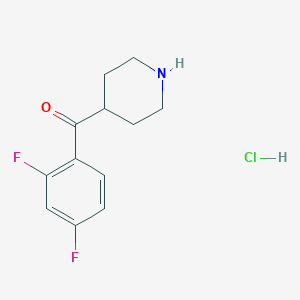
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
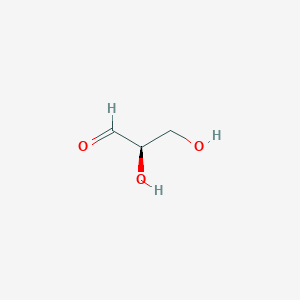
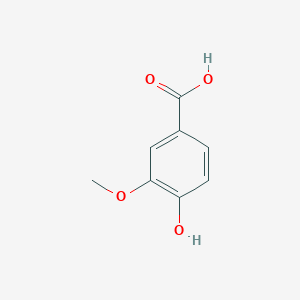
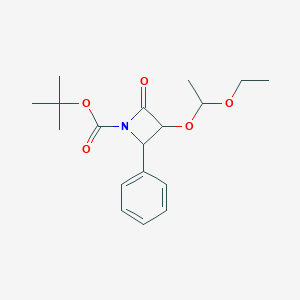
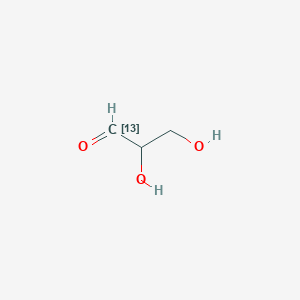
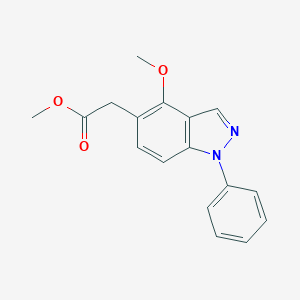
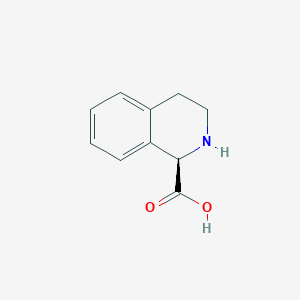
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
